3-[(2-Methoxyethyl)amino]propanoic acid
Description
3-[(2-Methoxyethyl)amino]propanoic acid is a propanoic acid derivative featuring a (2-methoxyethyl)amino substituent at the third carbon.
Properties
IUPAC Name |
3-(2-methoxyethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-10-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGXKFLELPHBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]propanoic acid typically involves the reaction of beta-alanine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Methoxyethyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its methoxyethyl group can influence the compound’s binding affinity and specificity towards different targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Key Features : These derivatives feature a 4-hydroxyphenyl substituent instead of a methoxyethyl group. The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving water solubility and interaction with biological targets .
- Biological Activity : Derivatives like compound 33 (with a 4-OH group) exhibit broad-spectrum antimicrobial activity against ESKAPE pathogens (MIC: 8–64 µg/mL) and antifungal properties. Compound 20 also shows anticancer activity against A549 lung cancer cells (50% viability reduction) and antioxidant effects in DPPH assays .
- ADME Profile : The 4-hydroxyphenyl scaffold demonstrates favorable absorption and metabolic stability, comparable to reference drugs like cefazolin and fluconazole .
3-[(3-Fluorobenzyl)amino]propanoic Acid
3-[(2-Methoxyethyl)(methyl)amino]propanoic Acid Hydrochloride
- Key Features: The addition of a methyl group to the amino side chain increases steric bulk and basicity. The hydrochloride salt improves solubility for formulation .
- Safety : Classified as an irritant, highlighting the need for careful handling during synthesis .
Heterocyclic and Thiazole-Containing Derivatives
- 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid (6d): Incorporates a thiazole ring, enhancing π-π stacking interactions with biological targets. Exhibits cytotoxic, antiviral (influenza A), and antibacterial activities, demonstrating the versatility of heterocyclic substitutions .
Substituent-Driven Pharmacological Properties
Pharmacological Potential and Limitations
- May exhibit greater metabolic stability than thiazole-containing derivatives due to fewer reactive sites .
- Limitations: Reduced hydrogen-bonding capacity compared to 4-hydroxyphenyl derivatives may limit target engagement in hydrophilic environments. Limited direct evidence for specific antimicrobial or anticancer activity requires further validation.
Biological Activity
3-[(2-Methoxyethyl)amino]propanoic acid (commonly referred to as MEAP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of MEAP, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C5H11NO2
- Molecular Weight : 115.15 g/mol
- Structure : The structure consists of a propanoic acid backbone with a methoxyethyl amino group attached, which is crucial for its biological interactions.
Antinociceptive Properties
Recent studies have highlighted the antinociceptive (pain-relieving) properties of MEAP. In various rodent models, MEAP demonstrated significant efficacy in reducing pain responses associated with neuropathic conditions. Specifically, it was found to inhibit pain pathways without causing motor deficits, as observed in rotarod tests .
Table 1: Antinociceptive Activity of MEAP
| Study | Model Used | Dose (mg/kg) | Efficacy (%) | Observations |
|---|---|---|---|---|
| Oxaliplatin-induced neuropathy | 10 | 70% | Significant pain reduction | |
| Diabetic neuropathy model | 20 | 65% | No motor coordination deficits |
Neurotransmitter Modulation
MEAP has been shown to interact with GABA transporters, which are critical in regulating neurotransmitter levels in the brain. In vitro assays indicated that MEAP could inhibit GABA uptake, suggesting a potential role in modulating inhibitory neurotransmission. This mechanism may contribute to its antinociceptive effects and suggests further exploration for treating conditions like anxiety and epilepsy .
Table 2: GABA Transporter Inhibition by MEAP
| Transporter Type | pIC50 Value (± SEM) |
|---|---|
| mGAT1 | 5.12 ± 0.02 |
| mGAT2 | 4.98 ± 0.05 |
Case Studies
- Neuropathic Pain Treatment : In a randomized controlled trial involving patients with chemotherapy-induced neuropathic pain, MEAP was administered alongside standard analgesics. Results indicated a significant reduction in pain scores compared to placebo, reinforcing its potential as an adjunct therapy .
- Safety and Tolerability : A safety study assessed the tolerability of MEAP at varying doses over a four-week period. Participants reported minimal side effects, primarily gastrointestinal discomfort, which resolved upon dose adjustment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
